Product packaging for 2-Menthene(Cat. No.:)

2-Menthene

Cat. No.: B1252811
M. Wt: 138.25 g/mol
InChI Key: WHNGPXQYYRWQAS-VHSXEESVSA-N
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Description

Overview of 2-Menthene within Monoterpenoid Chemistry

This compound (C₁₀H₁₈) is a monocyclic monoterpenoid belonging to the menthane family, a class of organic compounds characterized by a cyclohexene (B86901) ring substituted with a methyl group and an isopropyl group. hmdb.ca The p-menthane (B155814) backbone, which forms the structural basis for many menthane monoterpenoids, consists of a cyclohexane (B81311) ring with a methyl group and a (2-methyl)-propyl group typically at the 1 and 4 ring positions, respectively. hmdb.ca While o- and m-menthanes are less common, often arising from alkyl migration of p-menthanes, this compound itself is a cycloalkene. hmdb.ca The compound exists in various stereoisomeric forms, including cis-2-menthene and trans-2-menthene, each possessing distinct chemical and physical properties. For instance, (+)-trans-2-menthene (CAS 5113-93-9) has a boiling point of 55-56 °C at 12 mm Hg and a density of 0.811 g/mL at 20 °C. chemicalbook.com The general this compound (CAS 5256-65-5) has a molecular weight of 138.25 g/mol . nih.govchembk.com

Table 1: Key Physical Properties of Selected this compound Isomers

PropertyValue (for (+)-trans-2-menthene)Value (for this compound, general/cis)UnitSource
Molecular FormulaC₁₀H₁₈C₁₀H₁₈- nih.govechemi.com
Molar Mass138.25138.25 g/mol nih.govchembk.com
Boiling Point55-56 (at 12 mm Hg)188.7 (rough estimate)°C chemicalbook.comechemi.com
Density0.811 (at 20 °C)0.819g/mL chemicalbook.comechemi.com
Refractive Index1.4501.4568- chemicalbook.comechemi.com
Flash Point48-°C chemicalbook.com
XLogP33.93.7- nih.govechemi.com

Significance of this compound in Synthetic and Mechanistic Organic Chemistry Research

This compound and its derivatives hold notable importance in both synthetic and mechanistic organic chemistry. In synthetic applications, this compound serves as a crucial intermediate in the production of more complex molecules. For example, the selective hydrogenation of limonene (B3431351) to various 2-menthenes is a key step in the industrial synthesis of menthol (B31143). Research has demonstrated that d-3-menthene can be produced with high optical purity through the catalytic hydrogenation of d-isolimonene using palladium catalysts under controlled conditions, facilitating the efficient production of menthol derivatives. Beyond its role as an intermediate, 2-menthenes are being explored as sustainable alternative solvents for natural product extraction. Studies indicate their superior solubilization capabilities for compounds like β-carotene and vanillin (B372448) compared to traditional solvents such as n-hexane, aligning with principles of green chemistry. Furthermore, this compound oxide (MO), a terpene-based monomer derived from L-menthol, has been successfully utilized in the catalytic ring-opening copolymerization with carbon dioxide (CO₂) to yield poly(menthene carbonate) (PMC). This process can be extended to terpolymerizations involving limonene oxide (LO) and CO₂, leading to diverse biohybrid polycarbonates with varying degrees of functionality. rsc.org

From a mechanistic perspective, this compound is frequently encountered in studies exploring reaction pathways and stereochemical outcomes. For instance, in E2 elimination reactions, neomenthyl chloride, when treated with ethoxide (EtO⁻) in ethanol, produces 22% this compound alongside 78% 3-menthene. masterorganicchemistry.commasterorganicchemistry.com This observation provides a classic illustration of Zaitsev's rule in cyclohexane systems, where the more substituted alkene is the major product, and underscores the anti-periplanar requirement for the leaving group and the hydrogen being removed in E2 reactions. masterorganicchemistry.commasterorganicchemistry.com Moreover, biomimetic transformations of p-menthene glucosides into aromatic monoterpenoids like p-cymene (B1678584) and carvacrol (B1668589) have been investigated, with the identification of stable oxidized intermediates, including (+)-(1S,4S,6R)-1,6-dihydroxy-2-menthene and (+)-(1R,4S,6R)-1,6-dihydroxy-2-menthene, aiding in the elucidation of complex reaction mechanisms. acs.orgresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations have been employed to support reactivity comparisons in these systems. acs.orgresearchgate.net Studies on the stereoretentive syntheses of menthyl chloride from menthol have revealed that these reactions can be accompanied by significant cationic rearrangement, leading to the formation of this compound and 3-menthene as side products (18-25 mol%). researchgate.net

Scope and Research Focus of the Review

This article provides a focused overview of this compound, emphasizing its classification within monoterpenoid chemistry and its specific roles in synthetic and mechanistic organic chemistry research. The content is structured to deliver thorough, informative, and scientifically accurate details, incorporating relevant data and research findings. The discussion is strictly limited to the specified topics, excluding aspects such as dosage, administration, safety, or adverse effect profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B1252811 2-Menthene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(3R,6R)-3-methyl-6-propan-2-ylcyclohexene

InChI

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10+/m0/s1

InChI Key

WHNGPXQYYRWQAS-VHSXEESVSA-N

SMILES

CC1CCC(C=C1)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](C=C1)C(C)C

Canonical SMILES

CC1CCC(C=C1)C(C)C

Pictograms

Flammable

Origin of Product

United States

Synthetic Methodologies for 2 Menthene and Its Derivatives

Elimination Reactions in the Synthesis of 2-Menthene

Elimination reactions, particularly dehydration and dehydrohalogenation, are key pathways for the formation of this compound. These reactions are highly sensitive to mechanistic pathways (E1 vs. E2) and the stereochemical arrangement of the reactants.

The dehydration of menthol (B31143) to menthene isomers is typically an acid-catalyzed E1 elimination reaction. This process involves the protonation of the hydroxyl group of menthol, forming an oxonium ion intermediate. Subsequent dissociation of water generates an unstable carbocation at the C1 position of the cyclohexane (B81311) ring. fishersci.caresearchgate.netnih.gov The formation of the carbon-carbon double bond occurs when water, acting as a base, attacks a proton on an adjacent carbon, regenerating the acid catalyst. fishersci.caresearchgate.net

While this compound can be a product of menthol dehydration, it is generally a minor one, often yielding less than 10%. researchgate.net The major products, such as 1-menthene (B224986) and 3-menthene, are favored according to Zaitsev's rule, which dictates that the more substituted alkene is the predominant product. fishersci.caresearchgate.netnih.gov The formation of multiple menthene isomers (1-menthene, this compound, and 3-menthene) is possible due to the potential for hydride shifts, which reposition the carbocation, allowing for different double bond formations. fishersci.ca

Typical reaction conditions for menthol dehydration involve heating menthol with a strong, concentrated mineral acid, such as phosphoric acid (e.g., 85%) or sulfuric acid, at elevated temperatures, often ranging from 100°C to 160°C. fishersci.caresearchgate.netnih.govmpg.de After the reaction, menthene products are commonly isolated through fractional distillation, followed by neutralization of excess acid with sodium bicarbonate and drying with anhydrous sodium sulfate. researchgate.netmpg.de Product identity and purity are usually evaluated using techniques like infrared spectroscopy (IR) and gas chromatography (GC). fishersci.caresearchgate.netmpg.dencats.ionih.govchembase.cn

The dehydrohalogenation of menthyl and neomenthyl chlorides, typically achieved by reaction with a strong base like ethoxide ion, serves as a classic illustration of E2 elimination reactions and their stereochemical requirements. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comsigmaaldrich.comwikidata.orgnih.gov

E2 elimination reactions exhibit a stringent stereochemical requirement: the leaving group and the hydrogen atom being removed must be in an anti periplanar arrangement. thegoodscentscompany.comthegoodscentscompany.comwikipedia.org In cyclohexane rings, this translates to a trans-diaxial orientation for both the leaving group and the hydrogen. thegoodscentscompany.comwikipedia.orgsigmaaldrich.comwikidata.orgnih.govwikipedia.orgnih.govnih.gov If either the leaving group or the hydrogen is in an equatorial position, E2 elimination cannot occur directly. thegoodscentscompany.comwikipedia.orgnih.gov

The conformational differences between menthyl chloride and neomenthyl chloride profoundly influence their reactivity and product outcomes:

Menthyl Chloride: In its most stable chair conformation, all three substituents (methyl, isopropyl, and chlorine) are in equatorial positions. thegoodscentscompany.comwikipedia.orgwikidata.org To achieve the necessary anti periplanar geometry for E2 elimination, menthyl chloride must undergo a ring-flip to a higher-energy chair conformation where all three substituents are axial. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comsigmaaldrich.comwikidata.org In this higher-energy conformation, only one hydrogen atom is positioned trans-diaxial to the chlorine leaving group. thegoodscentscompany.comwikipedia.orgsigmaaldrich.com Consequently, E2 elimination of menthyl chloride exclusively yields the non-Zaitsev product, this compound. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comsigmaaldrich.comwikidata.orgnih.gov This reaction is notably slower compared to neomenthyl chloride due to the energetic cost of the required conformational change. thegoodscentscompany.com

Neomenthyl Chloride: In contrast, the most stable conformation of neomenthyl chloride features the methyl and isopropyl groups in equatorial positions and the chlorine atom in an axial position. thegoodscentscompany.comwikipedia.orgsigmaaldrich.comwikidata.orgnih.gov This arrangement provides a perfect anti periplanar geometry for E2 elimination, allowing for the facile loss of a hydrogen atom from an adjacent carbon. thegoodscentscompany.comwikipedia.orgnih.gov As a result, neomenthyl chloride undergoes E2 elimination approximately 200 times faster than menthyl chloride. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comsigmaaldrich.comnih.gov Neomenthyl chloride typically yields 3-menthene as the major product, consistent with Zaitsev's rule, while this compound is a minor product. For instance, with ethoxide in ethanol, neomenthyl chloride can produce 78% 3-menthene and 22% this compound. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comsigmaaldrich.comnih.govthegoodscentscompany.comnorman-network.com

The distinct product distributions from these two isomers highlight the critical role of stereochemical control in E2 reactions.

The nature of the leaving group significantly impacts the rate of E2 elimination reactions. Generally, better leaving groups lead to faster reaction rates, following the order: I > Br > Cl > F. foodb.canih.gov For dehydrohalogenation reactions involving halogens (excluding fluorine), the Zaitsev product (the more substituted alkene) is typically favored. nih.govnorman-network.com

The stereochemistry and size of the base also play a crucial role in determining the regioselectivity of E2 eliminations. Strong, negatively charged bases, such as hydroxide (B78521) (OH-) or alkoxides (OR-), are generally preferred for E2 reactions. foodb.ca Bulky bases, like potassium tert-butoxide, tend to abstract the most accessible (least sterically hindered) hydrogen atoms. wikidata.orgthegoodscentscompany.com This preference can lead to the formation of the less substituted alkene, known as the Hofmann product, especially when steric hindrance around the more substituted beta-hydrogens is significant. wikidata.orgthegoodscentscompany.comnorman-network.com In the specific case of menthyl chloride, E2 elimination consistently yields 100% this compound, irrespective of base size, due to the strict conformational requirements for anti periplanar elimination. fishersci.sethegoodscentscompany.comnih.gov

E1 and E2 Mechanistic Distinctions in this compound Formation

The formation of this compound can proceed via either E1 or E2 elimination mechanisms, each characterized by distinct steps, kinetics, and stereochemical preferences, leading to different product distributions.

E1 Mechanism: The E1 (elimination, unimolecular) reaction is a two-step process involving a carbocation intermediate. fishersci.caresearchgate.netwikidata.orgfoodb.cafishersci.iechemtunes.com The rate-determining step is the unimolecular dissociation of the leaving group to form the carbocation. foodb.cafishersci.iechemtunes.com Unlike E2 reactions, E1 eliminations have no strict geometric requirement for the leaving group and the hydrogen atom to be lost, as they are removed in separate steps. nih.govfishersci.iechemtunes.com Consequently, E1 reactions typically follow Zaitsev's rule, favoring the formation of the more stable, more substituted alkene. researchgate.netnih.govwikidata.orgnih.govfishersci.iechemtunes.com For example, under E1 conditions in a polar solvent, menthyl chloride predominantly yields 3-menthene, with this compound being a minor product (e.g., 32% this compound and 68% 3-menthene). fishersci.sethegoodscentscompany.comnih.govfishersci.ie

E2 Mechanism: The E2 (elimination, bimolecular) reaction is a concerted, single-step process. In this mechanism, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group, the leaving group departs, and a double bond forms simultaneously. thegoodscentscompany.comwikipedia.orgfoodb.ca A crucial requirement for E2 reactions, particularly in cyclic systems like cyclohexanes, is the anti periplanar geometry, where the hydrogen and the leaving group must be trans-diaxial. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comsigmaaldrich.comwikidata.orgnih.govwikipedia.orgnih.govnih.gov This stereochemical requirement can override Zaitsev's rule. A notable example is the E2 elimination of menthyl chloride, which, due to conformational constraints, exclusively yields 100% this compound, a non-Zaitsev product. thegoodscentscompany.comwikipedia.orgthegoodscentscompany.comsigmaaldrich.comwikidata.orgnih.govnih.govfishersci.senih.gov

The following table summarizes the product distribution from the dehydrohalogenation of menthyl chloride under different elimination conditions:

Starting MaterialReaction ConditionsMechanismMajor ProductMinor Product(s)This compound Yield
Menthyl ChlorideStrong Base (E.g., Ethoxide)E2This compoundNone100% fishersci.sethegoodscentscompany.comnih.gov
Menthyl ChloridePolar Solvent (Non-basic nucleophile)E13-MentheneThis compound32% fishersci.sethegoodscentscompany.comnih.govfishersci.ie

Hydrogenation and Dehydrogenation Approaches

While the primary synthetic routes to this compound involve elimination reactions, hydrogenation of certain unsaturated precursors can also lead to its formation. Selective hydrogenation of limonene (B3431351), a common monoterpene, can produce various menthene isomers, including this compound. researchgate.netlabsolu.cachem960.com Conventional catalytic hydrogenation of para-menthadienes using catalysts like nickel or palladium can predominantly yield 1-menthene or this compound, which may then require isomerization to obtain 3-menthene. labsolu.cathegoodscentscompany.com More selectively, homogeneous ruthenium(II) catalyst complexes have been discovered to catalyze the hydrogenation of specific nonconjugated para-menthadienes to selectively form 3-menthene, a surprising outcome given the typical preference for 1-menthene or this compound with conventional catalysts. thegoodscentscompany.com Palladium catalysts have also been shown to produce d-3-menthene with high optical purity through the selective hydrogenation of d-isolimonene. researchgate.netuni.lu

Regarding dehydrogenation approaches, direct methods for the dehydrogenation of saturated precursors, such as menthane, specifically to yield this compound were not explicitly detailed in the reviewed literature. While menthane is a fully hydrogenated product of limonene, its dehydrogenation to this compound was not a prominent synthetic pathway discussed. labsolu.ca

Selective Hydrogenation Routes to this compound

Selective hydrogenation is a crucial pathway for synthesizing this compound, often starting from more unsaturated p-menthadienes like limonene or isolimonene. The challenge lies in controlling the hydrogenation to reduce only specific double bonds while preserving others or directing the formation of the desired isomer.

Research has demonstrated the selective hydrogenation of d-trans-isolimonene to d-trans-2-menthene. Platinum (Pt) and Ruthenium (Ru) catalysts have shown considerable selectivity in this transformation. For instance, Ruthenium catalysts can yield a crude product containing approximately 80% d-trans-2-menthene, with the remaining balance primarily trans-p-menthane and no trans-8-menthene googleapis.com. Platinum's selectivity can be enhanced by reducing the catalyst concentration and through catalyst reuse googleapis.com.

Conventional catalytic hydrogenation of para-menthadienes, such as limonene, using catalysts like nickel or palladium, typically produces a mixture where 1-menthene or this compound are predominant products google.com. More recent advancements have explored the use of hybrid sol-gel catalysts. For example, SiliaCat Pd(0) has been shown to mediate the solvent-free hydrogenation of limonene to p-1-menthene (a menthene isomer) at room temperature under a modest hydrogen pressure (2.75 bar), achieving nearly full conversion (96%) to menthene with only a minor amount (2%) of p-cymene (B1678584) as a byproduct researchgate.net. In contrast, conventional Pd/C catalysts under similar conditions tend to non-selectively catalyze the hydrogenation of limonene to p-1-menthene, p-menthane (B155814), and also promote the isomerization of p-1-menthene to p-2-menthene and p-3-menthene, along with the formation of bicyclic compounds researchgate.net.

Rhodium (Rh) catalysts, particularly Rh/Alumina, have also proven effective in the hydrogenation of limonene. At low pressure (0.275 MPa), 1-menthene can be quantitatively produced, while at higher pressures (2.75 MPa), menthane is predominantly obtained. Interestingly, the addition of water to the Rh/Alumina system favors menthene production even at high pressures researchgate.net.

The following table summarizes selected findings in selective hydrogenation routes to menthene isomers, including this compound.

PrecursorCatalyst SystemConditionsMajor Product (Selectivity/Yield)NotesReference
d-trans-isolimoneneRuthenium (Ru)Not specifiedd-trans-2-menthene (~80%)Balance chiefly trans-p-menthane, no trans-8-menthene googleapis.com
d-trans-isolimonenePlatinum (Pt)Not specifiedd-trans-2-mentheneSelectivity improved by low catalyst concentration and reuse googleapis.com
LimoneneSiliaCat Pd(0)Room temp, 2.75 bar H₂Menthene (96% conversion)2% p-cymene byproduct, solvent-free researchgate.net
LimoneneRh/AluminaLow pressure (0.275 MPa)1-Menthene (quantitative)- researchgate.net
LimoneneRh/AluminaHigh pressure (2.75 MPa)Menthane (mostly)Water addition favors menthene production researchgate.net

Dehydrogenation Pathways to this compound from Saturated p-Menthane Derivatives

While hydrogenation focuses on adding hydrogen, dehydrogenation involves the removal of hydrogen to introduce unsaturation. Direct and selective dehydrogenation pathways from saturated p-menthane derivatives specifically to this compound are not extensively detailed in readily available literature as a primary synthetic route. However, related transformations from saturated precursors can lead to menthene isomers.

One notable pathway from a saturated p-menthane derivative is the acid-catalyzed dehydration of menthol. Menthol, a secondary alcohol derived from p-menthane, can undergo E1 elimination to form menthene isomers, including 1-menthene and this compound nau.edu. According to Zaitsev's rule, 1-menthene is typically the major product in this reaction due to the formation of a more stable carbocation intermediate nau.edu. Although this is a dehydration reaction (removal of water) rather than a direct dehydrogenation (removal of H₂), it represents a significant route from a saturated menthane-derived alcohol to a menthene. Theoretical discussions suggest that 1-menthene, an intermediate in menthol synthesis, could potentially be dehydrogenated to this compound under controlled conditions, though experimental validation for this specific conversion is noted as lacking .

Chiral Synthesis and Stereoselective Routes to this compound Analogues

The synthesis of chiral this compound analogues and stereoselective routes are critical for applications requiring specific enantiomers, given that many natural products and biologically active compounds exhibit chirality. (+)-trans-2-menthene is recognized as a chiral monoterpene chemicalbook.comebi.ac.ukiedb.org.

Chiral synthesis methodologies aim to control the absolute configuration of the newly formed stereocenters or to selectively form one enantiomer over the other. These methods often fall into categories such as the chiral pool method, asymmetric synthesis, or optical resolution tcichemicals.com.

Specific examples of chiral this compound derivatives include (+)-trans-2-menthene, which possesses defined stereochemistry chemicalbook.comebi.ac.uk. The conversion of chiral auxiliaries, such as the synthesis of (+)-8-phenylisomenthol, has been shown to involve the formation of (+)-8-phenyl-2-menthene, indicating a pathway for introducing chirality into the this compound scaffold up.pt.

Furthermore, the acid hydrolysis of certain p-menthene glucosides, isolated from natural sources like Ageratina glabrata, has yielded specific stereoisomers of hydroxylated this compound derivatives. For instance, hydrolysis of (−)-(3S,4R,5R,6S)-3,5,6-trihydroxy-1-menthene 3-O-β-d-glucopyranoside produced (+)-(1R,4S,5R,6R)-1,5,6-trihydroxy-2-menthene and (+)-(1S,4S,5R,6R)-1,5,6-trihydroxy-2-menthene acs.orgresearchgate.net. These examples highlight the potential for both synthetic and natural product-derived routes to access stereodefined this compound analogues.

This compound as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a valuable intermediate in the synthesis of various complex molecules, particularly within the realm of terpene chemistry and polymer science. Its unsaturated cyclic structure provides reactive sites for further functionalization and elaboration.

One of the most significant applications of this compound as an intermediate is in the synthesis of menthol, a widely utilized compound in pharmaceuticals and cosmetics . The selective hydrogenation of limonene to produce 2-menthenes is a critical step in this industrial process . Specifically, the conversion of d-trans-isolimonene to d-trans-2-menthene is a key step in transforming d-3-carene into levo-menthol, an economically important chemical googleapis.com.

Beyond its role in menthol synthesis, this compound derivatives are also explored in polymer chemistry. For example, this compound oxide (MO), a terpene-based monomer derived from L-menthol, has been successfully employed in the catalytic ring-opening copolymerization with carbon dioxide (CO₂) to yield poly(menthene carbonate) (PMC) york.ac.ukrsc.org. This demonstrates this compound's utility as a bio-based building block for the synthesis of novel polymeric materials, contributing to the development of sustainable chemistry. The terpene monomer MO can also be combined with limonene oxide (LO) and CO₂ in terpolymerization processes to produce biohybrid polycarbonates with varying degrees of functionality york.ac.ukrsc.org.

The versatility of this compound extends to its potential as a bio-based solvent. Menthene, including this compound, and menthane, obtained through the hydrogenation of limonene, have shown superior solubilization capabilities for natural products like β-carotene and vanillin (B372448) compared to traditional solvents such as n-hexane researchgate.netscholaris.ca. While this is an application as a solvent rather than a direct synthetic intermediate for complex molecules, it underscores the broader utility and importance of this compound in chemical processes.

Reaction Mechanisms and Reactivity of 2 Menthene

Electrophilic Addition Reactions to the 2-Menthene Double Bond

Alkenes, including this compound, are characterized by their reactivity towards electrophiles due to the electron-rich π-bond. Electrophilic addition reactions typically proceed through a carbocation intermediate, influencing the regiochemistry of the product.

Hydration: The acid-catalyzed hydration of alkenes leads to the formation of alcohols, generally following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond chemguide.co.uk. While the direct hydration of this compound to specific menthol (B31143) isomers is not extensively detailed in the provided search results, the reverse reaction, the dehydration of menthol, is known to produce a mixture of menthene isomers, including this compound and 1-menthene (B224986), with 1-menthene often being the major product according to Zaitsev's rule nau.edu. This suggests that hydration of this compound would likely yield menthol isomers.

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HCl, HBr) across the double bond of this compound would also follow Markovnikov's rule, leading to the formation of alkyl halides. The hydrogen atom would add to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen would add to the more substituted carbon.

Halogenation: Reactions with halogens such as bromine (Br₂) or chlorine (Cl₂) typically result in anti-addition across the double bond, forming vicinal dihalides. The cyclic nature of this compound would lead to specific stereoisomers of the dihalide products.

Oxidation Reactions of this compound and its Oxidized Derivatives

Oxidation reactions of alkenes involve the increase in the number of carbon-oxygen bonds or a decrease in carbon-hydrogen bonds pressbooks.pub. For this compound, these reactions can lead to epoxides, diols, and other oxygenated derivatives.

Epoxidation of alkenes, including this compound, typically involves the reaction with peroxycarboxylic acids, forming a three-membered cyclic ether known as an epoxide libretexts.org. This compound oxide (MO) is a notable oxidized derivative of this compound nih.govnist.gov. This epoxide, derived from L-menthol, has gained attention as a terpene-based monomer whiterose.ac.ukrsc.orgyork.ac.ukrsc.org.

Dihydroxylation reactions add two hydroxyl (-OH) groups across the double bond of an alkene, yielding vicinal diols pressbooks.publibretexts.orgquimicaorganica.orglibretexts.orgchemistry.coach. The stereochemistry of dihydroxylation can be syn or anti.

Syn-Dihydroxylation: This pathway involves the addition of two hydroxyl groups to the same face of the double bond. Common reagents for syn-dihydroxylation include osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃ or H₂S), or cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄) pressbooks.publibretexts.orgquimicaorganica.orglibretexts.orgchemistry.coach. The mechanism involves the formation of a cyclic intermediate, such as a cyclic osmate ester, which is then cleaved to release the syn-diol pressbooks.publibretexts.orgquimicaorganica.orglibretexts.org.

Anti-Dihydroxylation: This pathway results in the addition of hydroxyl groups to opposite faces of the double bond. Anti-dihydroxylation can be achieved by first forming an epoxide (e.g., this compound oxide) and then opening the epoxide ring with aqueous acid libretexts.orgchemistry.coach. This acid-catalyzed ring opening proceeds via nucleophilic attack on the protonated epoxide from the side opposite to the oxygen atom, leading to the anti-diol libretexts.org.

Allylic Hydroxylation: Beyond direct double bond oxidation, this compound can also undergo allylic hydroxylation, where a hydroxyl group is introduced at a carbon atom adjacent to the double bond. Cytochrome P450 enzymes have been shown to catalyze allylic hydroxylation in Mentha species, though these often favor pathways leading to menthol rather than direct alkene products .

Nucleophilic Reactions and Substitutions at Activated Positions

While the primary reactivity of this compound's double bond is electrophilic, nucleophilic reactions can occur at activated positions, particularly allylic carbons. For instance, 7-(trimethylsilyl)-Δ(1,2)-p-menthene, an allylic terpenyl silane (B1218182) derived from β-pinene, undergoes substitution of the trimethylsilyl (B98337) group and allylic rearrangement when reacted with acyl chlorides in the presence of aluminum trichloride (B1173362) acs.org. This reaction yields 2-acyl-Δ(1,7)-p-menthenes, demonstrating the utility of allylic positions in this compound derivatives for nucleophilic substitution and rearrangement pathways acs.org.

Grignard Reagent Formation and Reactivity of Menthylmagnesium Halides Involving this compound

Grignard reagents are organomagnesium halides (RMgX) known for their strong nucleophilic and basic properties. While this compound itself is an alkene and not typically a direct precursor to a Grignard reagent via direct reaction with magnesium, it is notably involved in the chemistry of related menthyl Grignard reagents.

Menthylmagnesium chloride (MenMgCl) is a well-studied chiral Grignard reagent, often prepared from menthyl chloride or neomenthyl chloride researchgate.netacs.orgresearchgate.net. Interestingly, this compound, along with 3-menthene and other byproducts, can be formed during the decomposition of menthyl Grignard reagents, such as menthylmagnesium chloride or neomenthylmagnesium chloride researchgate.netacs.orgdartmouth.edu. This suggests that elimination reactions can occur from the Grignard reagent or its precursors, leading to the formation of menthene isomers.

The reactivity of menthylmagnesium halides, such as menthylmagnesium chloride, has been explored in various synthetic applications. These reagents react with electrophiles, often with high stereoselectivity. For example, menthylmagnesium chloride reacts with phosphorus electrophiles to yield predominantly menthyl-configured substitution products researchgate.netacs.orgresearchgate.net. It also reacts with pyridine-2-carbaldehyde to produce a mixture of chiral menthyl- and neomenthyl-substituted pyridylcarbinols rsc.org. The stereoselectivity of reactions involving menthylmagnesium chloride can be influenced by the activity of the halohydrocarbon electrophile sioc-journal.cn.

Grignard Reagent PrecursorDecomposition Products (Selected)Reactivity with Electrophiles
Menthyl chlorideThis compound, 3-Menthene, trans-p-menthane, Wurtz coupling products researchgate.netacs.orgdartmouth.eduReacts with phosphorus electrophiles (e.g., PCl₃, Ph₂PCl) to give menthyl-configured phosphine (B1218219) derivatives researchgate.netacs.orgresearchgate.net
Neomenthyl chlorideThis compound, 3-Menthene, trans-p-menthane, Wurtz coupling products researchgate.netacs.orgdartmouth.eduReacts with pyridine-2-carbaldehyde to form chiral pyridylcarbinols rsc.org

Polymerization Reactions of this compound Derived Monomers

While this compound itself, as a simple alkene, can undergo polymerization, its epoxide derivative, this compound oxide (MO), has emerged as a crucial biobased monomer for the synthesis of novel polymers. This compound oxide, derived from L-menthol, is utilized in catalytic ring-opening copolymerization (ROCOP) with carbon dioxide (CO₂) to produce poly(menthene carbonate) (PMC) whiterose.ac.ukrsc.orgyork.ac.ukrsc.orguni-bayreuth.de. This polymerization route offers a sustainable approach to creating biobased polycarbonates with promising thermal stability uni-bayreuth.de.

Furthermore, this compound oxide can be combined with other terpene oxides, such as limonene (B3431351) oxide (LO), and CO₂ in terpolymerization processes whiterose.ac.ukrsc.orgyork.ac.ukrsc.org. This allows for the creation of diverse biohybrid polycarbonates (PLMC) with varying degrees of functionality, depending on the monomer feed ratio whiterose.ac.ukrsc.orgyork.ac.ukrsc.org. These biohybrid polymers can also be depolymerized back to their original terpene oxide monomers, highlighting their potential for circular use whiterose.ac.ukrsc.orgyork.ac.ukrsc.org.

MonomerCopolymerization PartnerResulting PolymerKey Features
This compound oxide (MO)Carbon dioxide (CO₂)Poly(menthene carbonate) (PMC)Biobased polycarbonate, maximum molecular weight (Mn) of 10.2 kg mol⁻¹ whiterose.ac.ukrsc.orgyork.ac.ukrsc.org, exceptional thermal stability uni-bayreuth.de
This compound oxide (MO)Limonene oxide (LO) + Carbon dioxide (CO₂)Biohybrid polycarbonates (PLMC)Different degrees of functionality, potential for depolymerization and circular use whiterose.ac.ukrsc.orgyork.ac.ukrsc.org

Stereochemical and Conformational Aspects of 2 Menthene Chemistry

Conformational Analysis of the Cyclohexene (B86901) Ring in 2-Menthene

The cyclohexene ring in this compound, like other six-membered rings, undergoes conformational analysis to determine its most stable three-dimensional arrangement. While a cyclohexene ring is not as flexible as a cyclohexane (B81311) ring due to the presence of a double bond, it still adopts preferred conformations to minimize steric strain. For substituted cyclohexanes, the chair conformation is generally the most stable, and substituents tend to occupy equatorial positions to reduce 1,3-diaxial interactions labsolu.caamericanelements.com. This principle is crucial for understanding the conformational preferences in this compound and its derivatives.

In the context of menthane derivatives, studies on compounds like menthol (B31143) have shown a preference for chair conformations where bulky substituent groups, such as the isopropyl and methyl groups, are in equatorial positions to minimize steric hindrance metabolomicsworkbench.org. Although direct detailed conformational analyses specific to the this compound cyclohexene ring are less extensively documented in the provided results, the general principles of conformational analysis for substituted cyclohexenes and related menthane structures apply. The presence of the double bond rigidifies a portion of the ring, but the remaining single bonds allow for flexibility, leading to various conformers. The relative stability of these conformers is dictated by the minimization of torsional and steric strains, with bulky groups favoring positions that reduce unfavorable interactions.

Chirality and Stereoisomerism in this compound Systems

Chirality is a fundamental property in chemistry describing molecules that are non-superimposable on their mirror images kaist.ac.kr. This compound systems exhibit chirality and stereoisomerism due to the presence of chiral centers within their structure. A chiral molecule typically possesses one or more stereocenters, which are atoms (most commonly carbon in organic compounds) bonded to four distinct groups in a tetrahedral geometry kaist.ac.kr.

Stereoisomers are compounds that have the same atomic connectivity but differ in the spatial arrangement of their atoms. There are two main types of stereoisomers:

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties, except for their interaction with plane-polarized light (optical activity) and their reactivity with other chiral compounds. For enantiomers, all chiral centers have the opposite configuration (e.g., R changes to S, and S changes to R).

Diastereomers: These are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers can have different physical and chemical properties, including boiling points, melting points, solubilities, and densities. In diastereomers, at least one, but not all, chiral centers have opposite configurations.

This compound itself can exist in multiple stereoisomeric forms, including cis-2-menthene and trans-2-menthene. For example, one specific stereoisomer identified is (3R,6R)-3-methyl-6-propan-2-ylcyclohexene. The presence of the methyl and isopropyl groups on the cyclohexene ring, along with the double bond, creates chiral centers and thus opportunities for various stereoisomeric forms.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of this compound systems profoundly influences their reaction pathways and the distribution of products, particularly in elimination reactions. A classic example illustrating this influence is the dehydrochlorination of menthyl chloride and neomenthyl chloride, which are diastereomers.

For E2 (bimolecular elimination) reactions, a crucial stereochemical requirement is that the hydrogen atom being removed and the leaving group must be in an anti-periplanar orientation. This means they must be coplanar and on opposite sides of the carbon-carbon bond, ideally with a dihedral angle of 180°. In cyclohexane rings, this geometry is achieved when both the hydrogen and the leaving group are in trans-diaxial positions.

Consider the elimination reactions of menthyl chloride and neomenthyl chloride with a strong base like ethoxide ion:

Neomenthyl chloride: In its more stable chair conformation, neomenthyl chloride has the chlorine substituent in an axial position and two β-hydrogen atoms in axial positions, making them anti-periplanar to the chlorine. This ideal geometry allows for a fast E2 elimination reaction. Neomenthyl chloride yields a mixture of products, primarily 3-menthene (the more substituted, Zaitsev product) and this compound (the less substituted product). Specifically, neomenthyl chloride yields 78% 3-menthene and 22% this compound with ethoxide in ethanol.

Menthyl chloride: In contrast, menthyl chloride's more stable conformation places all three substituents (methyl, isopropyl, and chlorine) in equatorial positions. To achieve the necessary anti-periplanar geometry for E2 elimination, menthyl chloride must undergo a ring-flip to a higher-energy chair conformation where all three substituents become axial. This conformational change is energetically unfavorable, making the reaction significantly slower. Menthyl chloride reacts about 200 times slower than neomenthyl chloride in dehydrochlorination reactions. Furthermore, due to the specific arrangement of the available anti-periplanar hydrogen, menthyl chloride exclusively yields this compound (the non-Zaitsev product).

This difference in reactivity and product distribution highlights how the rigid conformational requirements for E2 reactions in cyclic systems, dictated by stereochemistry, can override general regioselectivity rules like Zaitsev's rule.

Table 1: E2 Elimination Products from Menthyl and Neomenthyl Chlorides

ReactantLeaving Group Orientation (Preferred Conformation)Relative Reaction RateMajor Product (with EtO-)Product Distribution (3-Menthene : this compound)
Neomenthyl ChlorideAxialFast (200x faster)3-Menthene78% : 22%
Menthyl ChlorideEquatorial (requires ring-flip to axial)SlowThis compound0% : 100%

Experimental Determination of Absolute Configuration of this compound Derivatives

Determining the absolute configuration (AC) of chiral molecules like this compound derivatives is crucial for understanding their properties and behavior. Several experimental techniques are employed for this purpose:

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful chiroptical spectroscopic technique used to determine the absolute configuration of chiral compounds, even without the need for single crystals. This method involves comparing experimental VCD spectra with theoretically calculated spectra, often obtained through Density Functional Theory (DFT) calculations. VCD can provide information about the predominant conformations of stereoisomers. Samples can be analyzed in solid, liquid, gaseous, or dissolved states.

X-ray Crystallography: Single-crystal X-ray diffraction is a traditional and reliable method for determining the absolute configuration of molecules. The Flack and Hooft parameters, derived from X-ray diffraction data, are used to confirm absolute configuration. However, this method requires the compound to form suitable single crystals, which is not always feasible.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR experiments are fundamental for defining the structures of new compounds, including menthene derivatives. While NMR is primarily used for structural elucidation and relative configuration assignment, it can also play a role in absolute configuration determination, sometimes in conjunction with other techniques or specific derivatization methods (e.g., Mosher's method). Misinterpretation of NMR data can occur, especially with complex molecules or impurities.

These techniques, often used in combination, provide robust methods for elucidating the complex stereochemistry of this compound and its various derivatives.

Advanced Analytical Methodologies in 2 Menthene Research

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods play a pivotal role in determining the intricate structures and stereochemical features of 2-menthene and its derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Diastereomeric Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences and differentiating between diastereomers of this compound and related compounds. Both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) NMR techniques, are routinely employed. For instance, ¹³C NMR and ²H NMR have been utilized to determine the diastereomeric ratios of menthyl Grignard reagents, which can include this compound as a component researchgate.netnih.govfigshare.comacs.org. NMR spectroscopy, often in conjunction with Density Functional Theory (DFT) computations, aids in the conformational analysis of menthol (B31143) diastereomers, providing insights relevant to the menthane backbone found in this compound researchgate.net. The ¹³C chemical shifts, in particular, are valuable for differentiating prochiral methyl groups within isopropyl substituents and for determining dominant rotamers, supported by energy calculations and coupling constant measurements (¹JCH and ³JHH) researchgate.net. Beyond conformational studies, 1D and 2D NMR experiments are crucial for defining the structures of novel menthene derivatives, including various hydroxylated this compound compounds such as (+)-(1R,4S,5R,6R)-1,5,6-trihydroxy-2-menthene and (+)-(1S,4S,5R,6R)-1,5,6-trihydroxy-2-menthene, as well as (+)-(1R,4S,6R)-1,6-dihydroxy-2-menthene and (+)-(1S,4S,6R)-1,6-dihydroxy-2-menthene researchgate.netacs.orgnih.gov. Furthermore, ¹³C NMR can be employed to assign the relative configuration of chiral molecules possessing two or more stereogenic centers, and by comparing experimental ¹³C NMR data with computed values, the absolute configuration and planar structures can be reliably determined frontiersin.org.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) spectroscopy is an essential technique for unequivocally determining the absolute configuration of chiral this compound derivatives. This method involves comparing experimental VCD spectra with theoretically calculated spectra, typically derived from Density Functional Theory (DFT) computations researchgate.netacs.orgnih.gov. This comparative analysis allows for the assignment of absolute configurations, even leading to reassignments in some cases for menthene derivatives researchgate.netnih.govscispace.com. For example, the absolute configurations of compounds such as (+)-(1R,4S,5R,6R)-1,5,6-trihydroxy-2-menthene and (+)-(1S,4S,5R,6R)-1,5,6-trihydroxy-2-menthene, as well as (+)-(1R,4S,6R)-1,6-dihydroxy-2-menthene and (+)-(1S,4S,6R)-1,6-dihydroxy-2-menthene, have been determined using VCD in conjunction with their DFT-calculated spectra acs.orgnih.gov. The strong correlation between predicted and experimental VCD results provides robust evidence for absolute configuration assignments frontiersin.org.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental for the separation of this compound from complex mixtures and for assessing its purity, especially concerning its various isomers.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a widely recognized and versatile method for separating enantiomers and diastereomers of chiral compounds csfarmacie.cznih.gov. The general principles of chiral HPLC are directly applicable to any chiral isomers of this compound that may exist. Chiral HPLC is capable of resolving racemic mixtures into their individual enantiomers, which is critical for understanding their distinct biological activities or for synthesizing stereopure compounds csfarmacie.cznih.gov. The choice of chiral stationary phase and mobile phase composition is crucial for achieving optimal enantioseparation csfarmacie.cznih.gov.

Gas Chromatography (GC) Coupled with Advanced Detectors for Isomer Analysis

Gas Chromatography (GC) is extensively used for the analysis and separation of this compound isomers. GC analysis is effective in distinguishing between different menthene isomers, such as 1-menthene (B224986), this compound, and 3-menthene, often found in mixtures derived from reactions like menthol dehydration chegg.comchegg.com. For instance, GC analysis can reveal the ratio of 1-menthene to this compound in a distillate .

When coupled with advanced detectors like Mass Spectrometry (GC-MS) or Flame Ionization Detectors (FID), GC provides both separation and identification capabilities. GC-MS has been successfully employed to identify this compound in various samples, including commercial beverages, based on its retention time and characteristic mass-to-charge (m/z) ratios mdpi.com. For example, this compound has been identified with characteristic m/z values of 95, 81, and 67 mdpi.com. Retention index data for cis-2-menthene on different GC columns (e.g., OV-101, SE-30, Squalane, PEG-20M) are well-documented, aiding in its identification and characterization nist.govnist.gov. Advanced GC systems, particularly those coupled with Time-of-Flight Mass Spectrometry (GC-TOFMS), offer automated data handling, including peak finding, spectral deconvolution, and library searching, which are invaluable for analyzing complex mixtures and resolving coeluting isomers gcms.cz.

Table 1: GC Data for Menthene Isomers from Menthol Dehydration

ComponentArea (Arbitrary Units) chegg.comArea (Arbitrary Units) chegg.comRetention Index (RI) chegg.comchegg.com
1-Menthene111.090172.2940.81
3-Menthene212.266561.9080.94
This compound184.7302349.3900.96

Mass Spectrometry for Metabolite Profiling and Reaction Product Characterization

Mass Spectrometry (MS) is a crucial analytical technique for the identification and characterization of this compound and its related compounds, particularly in metabolite profiling and the elucidation of reaction products. MS provides a wide dynamic range and the ability to observe a diverse number of molecular species, making it highly effective for complex sample analysis nih.gov.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to identify this compound based on its fragmentation pattern and characteristic mass-to-charge (m/z) values mdpi.com. For example, this compound has been identified with characteristic m/z values of 95, 81, and 67 mdpi.com. Mass spectrometry is also applied in studies involving the depolymerization of substances where this compound is a reactant or product rsc.org.

In the broader context of metabolite profiling, high-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS or UPLC-MS/MS), is employed to characterize all observed human metabolites and identify unknown compounds pharmaron.comnih.gov. This is vital for understanding the metabolic fate of compounds and for characterizing complex mixtures from natural products or chemical reactions nih.govnih.govresearchgate.net. Predicted LC-MS/MS spectra for this compound are also available, aiding in its identification in various matrices hmdb.ca.

Table 2: Predicted LC-MS/MS Spectral Data for this compound

Collision EnergyIon ModeQTOFSplash IDDateSource
20VPositivePredicted LC-MS/MS Spectrumsplash10-0019-9600000000-2f572517d0283af0146e2017-10-06Wishart Lab hmdb.ca
40VPositivePredicted LC-MS/MS Spectrumsplash10-0a59-9000000000-4d984ba695e4947303952017-10-06Wishart Lab hmdb.ca

Theoretical and Computational Investigations of 2 Menthene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of molecules like 2-menthene. These methods, rooted in quantum mechanics, allow for the prediction of molecular geometries, energy levels, and spectroscopic characteristics. For this compound and its derivatives, such calculations have been instrumental in determining absolute configurations and understanding their inherent properties.

Specifically, Density Functional Theory (DFT) calculations have been applied to this compound derivatives to compute vibrational circular dichroism (VCD) spectra. For instance, the absolute configurations of compounds such as (+)-(1S,4S,6R)-1,6-dihydroxy-2-menthene (compound 12) and (+)-(1S,4S,5R,6R)-1,5,6-trihydroxy-2-menthene (compound 6) were determined by comparing their experimental VCD spectra with DFT-calculated spectra. These studies often employ various levels of theory and basis sets, such as B3LYP, B3PW91, and PBEPBE functionals with the DGDZVP basis set, to ensure consistency and accuracy in predicting optical rotation, optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and VCD data. nih.gov The consistency across different levels of theory provides confidence in the calculated electronic states and their corresponding energies. nih.gov

Density Functional Theory (DFT) for Conformational Preferences and Reactivity Predictions

DFT is a widely used quantum chemical method for investigating conformational preferences and predicting the reactivity of chemical compounds due to its balance of accuracy and computational efficiency. For this compound and its derivatives, DFT has provided crucial insights into their three-dimensional structures and how these structures influence their chemical behavior.

Beyond structural elucidation, DFT calculations have been employed to predict the reactivity of this compound and its derivatives. For example, the thermal elimination reaction of menthyl benzoate, which yields this compound and 3-menthene, has been computationally studied using DFT at levels such as B3LYP/6-31+G(d,p) and M05-2X/6-31G+(d,p). These studies investigated potential reaction mechanisms involving six-membered or four-membered cyclic transition states and calculated rate constants, showing good agreement with experimental values. wikipedia.org This demonstrates DFT's capability in predicting reaction outcomes and kinetics. Furthermore, DFT calculations have been used to compare the reactivity of hydroxyl groups in this compound derivatives, such as (+)-(1S,4S,6R)-1,6-dihydroxy-2-menthene (compound 4) and (+)-(1R,4S,6R)-1,6-dihydroxy-2-menthene (compound 5), as well as (+)-(1S,4S,5R,6R)-1,5,6-trihydroxy-2-menthene (compound 15) and (+)-(1R,4S,5R,6R)-1,5,6-trihydroxy-2-menthene (compound 16). These studies revealed diminished reactivity in compounds with cis configurations of hydroxyl groups at specific positions (e.g., C-1 and C-6), highlighting the role of stereochemistry and electronic effects on reactivity. nih.gov

The following table summarizes some of the DFT parameters employed in studies related to this compound and its derivatives:

Study FocusDFT Functionals UsedBasis Sets UsedReference
VCD Spectra and Absolute ConfigurationB3LYP, B3PW91, PBEPBEDGDZVP nih.gov
Thermal Elimination Reaction of Menthyl BenzoateB3LYP, M05-2X6-31+G(d,p) wikipedia.org
Reactivity of Hydroxyl Groups in DerivativesDFT (general)Not specified nih.gov

Molecular Dynamics Simulations in this compound System Studies

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing insights into conformational changes, interactions, and thermodynamic properties of chemical systems. While MD simulations are widely applied in various fields of chemistry and biology, specific reported studies focusing solely on the conformational dynamics or system-level interactions of this compound itself appear to be limited in the current scientific literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling plays a critical role in understanding the intricate details of chemical reactions, particularly by identifying reaction pathways and characterizing elusive transition states. Transition states represent the highest energy point along a reaction coordinate, providing crucial information about reaction rates and mechanisms.,

For this compound, computational studies have focused on its formation pathways. A notable example is the theoretical investigation into the thermal elimination reaction of menthyl benzoate, which produces this compound and 3-menthene. This study explored two possible mechanisms: one involving a six-membered cyclic transition state and another involving a four-membered cyclic transition state. wikipedia.org By calculating rate constants at different temperatures (587.1 K and 598.6 K), the computational results aligned well with experimental data, verifying the plausibility of these pathways. wikipedia.org Intrinsic Reaction Coordinate (IRC) calculations were performed to confirm that the identified transition state structures correctly connect reactants to products, providing a detailed energy profile for the reaction. wikipedia.org

Furthermore, DFT calculations have supported the establishment of reaction mechanisms for the transformation of p-menthene glucosides into aromatic monoterpenoids, which involve stable oxidized intermediates, including this compound derivatives. nih.gov These computational insights help to explain observed reactivity patterns, such as the diminished reactivity of certain hydroxyl groups in this compound derivatives due to their specific cis configurations. nih.gov

Computational modeling of reaction pathways and transition states for this compound provides a detailed atomistic understanding of its chemical transformations, which is essential for predicting its behavior in various synthetic or natural processes.

Research Applications and Emerging Areas in 2 Menthene Chemistry

2-Menthene as a Precursor in Specialty Chemical Synthesis

This compound is recognized as a significant intermediate in the synthesis of menthol (B31143), a compound widely utilized in pharmaceuticals and cosmetics. A crucial step in this synthesis involves the selective hydrogenation of limonene (B3431351) to produce 2-menthenes. wikidata.org This highlights its importance in the industrial production of high-value chemicals.

Beyond its role in menthol synthesis, recent studies suggest the potential of 2-menthenes as alternative solvents for the extraction of natural products. Compared to conventional solvents like n-hexane, menthene-based solvents have demonstrated superior solubilization capabilities for compounds such as β-carotene and vanillin (B372448). wikidata.org This characteristic makes them attractive candidates for applications in green chemistry, aiming to reduce environmental impact in chemical processes.

Catalytic Research Utilizing this compound and its Derivatives

Catalytic investigations involving menthene systems, including this compound, are crucial for developing efficient synthetic routes and understanding reaction mechanisms.

In the realm of catalysis, this compound can be a product of various hydrogenation reactions. For instance, conventional catalytic hydrogenation of para-menthadienes using catalysts such as nickel or palladium often yields predominantly 1-menthene (B224986) or this compound. sigmaaldrich.com These products may then require subsequent isomerization to 3-menthene for specific synthetic applications, such as the production of menthol. sigmaaldrich.com While this compound is observed as a product in these catalytic transformations, direct and extensive research focusing on this compound as a primary substrate in novel homogeneous or heterogeneous catalytic reactions is an area with potential for further exploration.

Stereoselective catalysis plays a vital role in producing specific enantiomers or diastereomers of compounds, which is particularly important for chiral molecules like menthenes. The formation of this compound itself can be a stereoselective process. For example, in E2 elimination reactions, the stereochemistry of the starting material significantly influences the product distribution. Neomenthyl chloride, due to its specific conformational arrangement, undergoes E2 elimination much faster than menthyl chloride and predominantly yields 3-menthene. In contrast, menthyl chloride, requiring a higher-energy conformation for the trans-diaxial elimination, yields this compound as a major product. nih.govnih.govfishersci.ie This illustrates how the conformational requirements for E2 reactions in cyclohexane (B81311) rings dictate the stereochemical outcome and the formation of specific menthene isomers like this compound.

Biochemical Research Applications of this compound

Biochemical research explores the interactions of this compound and its analogues within biological systems, offering insights into enzymatic mechanisms and metabolic pathways.

Studies on the microbial transformation of monocyclic terpenes with the p-menthane (B155814) skeleton provide valuable insights into potential enzymatic interactions with this compound analogues. For instance, various fungi, including Cladosporium species, have been shown to transform 1-menthene, limonene, and 3-menthene into corresponding diols. researchgate.net These biotransformations involve enzymatic processes that introduce hydroxyl groups into the terpene structure. Similarly, the biotransformation of menthol by Penicillium sp. yields a range of monoterpenes, including compounds generally categorized as "menthene." nih.govnih.gov Furthermore, enzymatic oxidation processes, such as the hydroxylation of (+)-1-menthene to trans-piperitol (B93648) catalyzed by specific polypeptides, demonstrate the ability of biological systems to selectively modify menthene structures at allylic carbons. bidd.group While specific enzymatic studies directly on this compound are less documented, these findings on related p-menthane monoterpenoids suggest similar enzymatic pathways could exist for this compound, indicating areas for future research.

Terpenoids, including those with the p-menthane skeleton like this compound, are synthesized in living organisms through complex metabolic pathways. The primary building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com These precursors are then cyclized by various terpene synthases to form the diverse array of terpenoid structures. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com

Beyond biosynthesis, the metabolic fate of terpenoids, including those with this compound skeletons, involves various transformations. For example, biomimetic transformations of p-menthene glucosides into aromatic monoterpenoids such as p-cymene (B1678584) and carvotanacetone (B1241184) have been observed, providing insights into the metabolism of essential oils. ebi.ac.uk These transformations suggest that compounds with the this compound skeleton can undergo enzymatic modifications and rearrangements within biological systems, contributing to the diversity of natural products and their metabolic turnover.

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into 2-menthene, a monoterpenoid hydrocarbon, has led to significant advancements in understanding its synthesis, reactivity, and potential applications. A primary area of progress has been in its synthesis, particularly through the dehydration of menthol (B31143) and the elimination reactions of menthyl and neomenthyl chlorides. nau.edulibretexts.org The acid-catalyzed dehydration of menthol, for instance, has been explored as a greener alternative to other alkene synthesis methods, yielding a mixture of menthene isomers, including this compound. nau.edu Studies on the dehydrochlorination of menthyl chloride isomers have provided classic examples of stereoelectronic effects in elimination reactions, demonstrating how the conformation of the starting material dictates the formation of either this compound or 3-menthene. libretexts.org

Significant strides have also been made in understanding the reactivity of this compound. Its carbon-carbon double bond makes it a versatile substrate for various chemical transformations. Ozonolysis, a process that cleaves this double bond, has been investigated as a method to produce smaller, functionalized molecules, highlighting its potential as a biorenewable feedstock for producing valuable chemical intermediates. researchgate.netmasterorganicchemistry.com Furthermore, hydrogenation reactions of related p-menthene systems to produce p-menthane (B155814), a potential green solvent and fuel additive, have been explored, indicating a pathway for the valorization of this compound. mdpi.com More recently, the catalytic ring-opening copolymerization of this compound oxide with CO2 has been reported, leading to the formation of biohybrid polycarbonates. whiterose.ac.uk This represents a significant advance in the utilization of terpene-based monomers for the synthesis of sustainable polymers. whiterose.ac.uk

Unexplored Research Avenues and Challenges

Despite the progress, several research avenues concerning this compound remain underexplored, and certain challenges persist. A significant challenge lies in the stereoselective synthesis of specific this compound isomers. Many current synthetic routes, such as the dehydration of menthol, result in a mixture of isomers, which necessitates further purification steps. nau.edu Developing catalytic systems that can selectively produce a single desired stereoisomer of this compound from readily available precursors would be a substantial breakthrough.

The full potential of this compound as a platform chemical derived from biomass is yet to be realized. While its conversion to polycarbonates and its potential role in the synthesis of p-menthane have been demonstrated, a broader exploration of its derivatization into other high-value chemicals is needed. mdpi.comwhiterose.ac.uk Research into asymmetric transformations of the double bond, for example, could lead to the synthesis of chiral compounds with applications in the pharmaceutical and fragrance industries. A derivative, 2-(p-Menth-1-ene-10-yl) cyclopentanone, has been reviewed for its use as a fragrance ingredient, suggesting that other derivatives of the menthene scaffold could also have interesting organoleptic properties. thegoodscentscompany.comnih.gov

Furthermore, the scalability of many of the reported transformations of this compound from laboratory-scale experiments to industrial processes presents a challenge. For this compound to be a viable biorenewable feedstock, efficient and economically feasible processes for its isolation from natural sources or its synthesis from bio-based precursors, followed by its conversion to target molecules, need to be developed.

Future Prospects in this compound Academic Research

The future of academic research on this compound appears promising, particularly in the context of sustainable chemistry and the development of a circular bio-economy. A major future prospect lies in the expansion of its role as a renewable monomer in polymer chemistry. The successful synthesis of polycarbonates from this compound oxide opens the door to creating a wider range of novel bio-based polymers with tunable properties. whiterose.ac.uk Future research could focus on terpolymerizations with other bio-based monomers to create functional materials with specific thermal and mechanical properties. whiterose.ac.uk The depolymerization of these polymers to regenerate the original terpene oxides also presents a promising pathway towards circularity in plastics. whiterose.ac.uk

Another key area for future research is the development of advanced catalytic systems for the selective functionalization of this compound. This includes catalysts for selective oxidation, epoxidation, and hydroformylation, which could provide access to a diverse array of chemical intermediates that are currently derived from petrochemical sources. The investigation of this compound and its derivatives as green solvents or as components in advanced biofuels also warrants further exploration. mdpi.com As the chemical industry continues to shift towards more sustainable feedstocks and processes, academic research on versatile and readily available monoterpenes like this compound will be crucial in driving this transition.

Q & A

How to formulate a focused research question on 2-Menthene that addresses current knowledge gaps?

  • Methodological Answer : Use frameworks like PICO/PECO (Population/Problem, Intervention/Exposure, Comparator, Outcome) or PCC (Population, Concept, Context) to structure the question . Ensure specificity by including variables such as reaction conditions, stereoisomerism, or thermodynamic properties . Align the question with unresolved issues in terpene chemistry (e.g., "How do solvent polarity and temperature influence the isomerization kinetics of this compound?") and validate its relevance by reviewing gaps in recent literature .

Q. What experimental design considerations are critical for studying this compound’s physicochemical properties?

  • Methodological Answer : Define independent variables (e.g., temperature, catalysts) and dependent variables (e.g., reaction rate, yield) with operational clarity . Include control experiments (e.g., inert atmosphere for oxidation studies) and replicate trials to ensure reproducibility . Use validated analytical techniques (e.g., GC-MS, NMR) for data collection, and pre-test protocols to minimize instrumental variability .

Q. How to conduct a systematic literature review on this compound synthesis pathways?

  • Methodological Answer : Search databases (SciFinder, Reaxys) using Boolean terms like "this compound AND synthesis NOT industrial" . Categorize sources into conceptual buckets (e.g., catalytic methods, biosynthetic routes) . Critically assess primary sources for methodological rigor and exclude studies with insufficient experimental detail . Document search strategies and inclusion/exclusion criteria transparently .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction mechanisms of this compound?

  • Methodological Answer : Apply dialectical analysis to identify principal contradictions (e.g., conflicting catalytic pathways) and assess their dominance in the literature . Conduct comparative studies to isolate variables (e.g., solvent effects, catalyst loading) . Use meta-regression to statistically reconcile discrepancies, and report sensitivity analyses to quantify uncertainty .

Q. What methodologies are recommended for computational modeling of this compound’s stereoisomerism?

  • Methodological Answer : Employ quantum mechanical methods (DFT, MD simulations) to model stereoelectronic effects . Validate computational predictions with experimental data (e.g., X-ray crystallography) . Address uncertainties by performing convergence tests on basis sets and comparing results across software (Gaussian, ORCA) .

Q. How to synthesize conflicting thermodynamic data on this compound in meta-analyses?

  • Methodological Answer : Classify data into categories (e.g., vapor pressure, enthalpy of formation) and evaluate study designs for biases (e.g., calibration methods) . Apply heterogeneity tests (Cochran’s Q) to quantify variance . Use funnel plots to detect publication bias and adjust models using trim-and-fill analysis .

Data Analysis Frameworks

Q. Table 1. Framework for Resolving Data Contradictions in this compound Studies

StepMethodKey ConsiderationsReferences
1. Identify contradictionsDialectical analysisDetermine principal vs. secondary contradictions in mechanistic studies
2. Assess variabilityComparative design reviewCompare experimental conditions (pH, catalysts) across studies
3. Statistical reconciliationMeta-regressionControl for covariates (e.g., purity of reagents)

Q. Table 2. Checklist for Validating Computational Models of this compound

ParameterValidation MethodAcceptable Threshold
Basis set convergenceEnergy difference between sets< 1 kcal/mol
Stereoisomer stabilityComparison to crystallographic dataRMSD < 0.1 Å
Solvent effect accuracyExperimental vs. simulated logPΔlogP ± 0.5

Key Methodological Principles

  • Clarity in Research Design : Avoid ambiguous terms (e.g., "high yield") by quantifying thresholds (e.g., ">80% yield") .
  • Reproducibility : Archive raw data (spectra, chromatograms) and document instrument calibration protocols .
  • Ethical Synthesis : Cite conflicting studies objectively and avoid selective data exclusion .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.